Decyl 7-cyclopropylheptanoate
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Overview
Description
Decyl 7-cyclopropylheptanoate: is an organic compound known for its unique structure and properties. It is an ester formed from decanol and 7-cyclopropylheptanoic acid. This compound is characterized by the presence of a cyclopropyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 7-cyclopropylheptanoate typically involves the esterification of decanol with 7-cyclopropylheptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Decyl 7-cyclopropylheptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 7-cyclopropylheptanoic acid.
Reduction: Decanol and 7-cyclopropylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 7-cyclopropylheptanoate is used as a model compound in organic synthesis to study esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It is also used in the synthesis of bioactive molecules.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent in various formulations, including cosmetics and personal care products .
Mechanism of Action
The mechanism of action of Decyl 7-cyclopropylheptanoate involves its interaction with lipid membranes. The cyclopropyl group enhances the compound’s ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of active ingredients across cell membranes .
Comparison with Similar Compounds
- Decyl formate
- Decyl dimethylphosphine oxide
- Cyclopropyl-containing esters
Comparison: Decyl 7-cyclopropylheptanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical stability and biological activity. Compared to other decyl esters, it exhibits enhanced membrane integration and stability, making it a valuable compound in various applications .
Properties
CAS No. |
61350-84-3 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
decyl 7-cyclopropylheptanoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-18H2,1H3 |
InChI Key |
HOUJUIJEYOOGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCC1CC1 |
Origin of Product |
United States |
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